1-[(4-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
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Description
The compound “1-[(4-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of aminopyrimidines with other compounds . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure .Molecular Structure Analysis
The molecular structure of this compound, like other pyrido[2,3-d]pyrimidines, is characterized by a fused pyrimidine and pyridine ring . The LUMO orbitals were located on the left and the upper part of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other pyrido[2,3-d]pyrimidines. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure .Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, have been known to target a variety of biological receptors such as dihydrofolate reductase (dhfr), some kinases, and the biotin carboxylase . These targets play crucial roles in cellular processes such as DNA synthesis and cell division .
Mode of Action
Pyrimidine derivatives have been known to inhibit dhfr, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition can lead to the cessation of RNA and DNA synthesis, resulting in cell death .
Biochemical Pathways
Given that pyrimidine derivatives can inhibit dhfr, it can be inferred that this compound may affect the folate pathway, which is crucial for the synthesis of nucleotides .
Result of Action
The inhibition of dhfr by pyrimidine derivatives can lead to the cessation of rna and dna synthesis, resulting in cell death . This suggests that this compound may have potential anticancer properties.
Future Directions
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2S/c1-13-14(2)27-20-18(13)19(25)24(17-6-4-3-5-7-17)21(26)23(20)12-15-8-10-16(22)11-9-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFSLUALKLAREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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